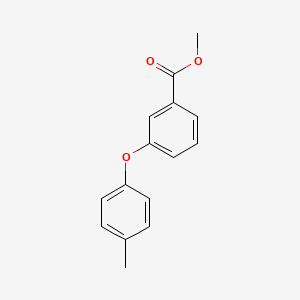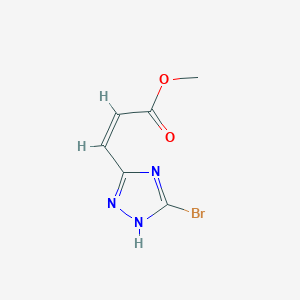
Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Übersicht
Beschreibung
“Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H8N2O5 and a molecular weight of 200.15 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.15 . The compound should be stored in a sealed container in a dry environment at 2-8°C . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis of Bicyclic Pyrimidine Analogues
This compound serves as a precursor in the synthesis of bicyclic pyrimidine analogues, which are important in medicinal chemistry. The pyrimidine ring is a versatile scaffold that can be further functionalized to create compounds with potential biological activities .
Alkylation Reactions
In organic synthesis, alkylation reactions are fundamental. Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo alkylation at the nitrogen atom, providing a pathway to synthesize various alkylated derivatives with potential applications in drug development .
Biological Significance in Medicinal Chemistry
The pyrimidine derivatives have shown a wide range of biological activities. They are used to construct new standard biological components that can be applied in medical and pharmaceutical fields, such as antiviral, anti-inflammatory, and anticancer agents .
Metal Complex Formation
Pyrimidine derivatives can act as ligands to form metal complexes. These complexes have applications in biomedical and environmental fields, such as in the development of new diagnostic agents or as catalysts in environmental remediation processes .
Indole Derivative Synthesis
The compound can be used in the synthesis of indole derivatives, which have shown diverse biological activities. Indole derivatives are important in the development of new therapeutic agents due to their antiviral, anti-inflammatory, and anticancer properties .
Corrosion Inhibition
In the field of materials science, derivatives of pyrimidine have been investigated for their potential as corrosion inhibitors. These compounds can protect metals from corrosion, which is crucial for extending the lifespan of metal structures and components .
Enzyme Inhibition
Pyrimidine derivatives are studied for their enzyme inhibition properties. They can be designed to target specific enzymes in pathological processes, offering a strategy for the development of new drugs .
Agricultural Chemistry
In agriculture, pyrimidine derivatives can be used to synthesize plant growth regulators and pesticides. Their chemical structure allows for interaction with biological systems in plants, providing a means to enhance growth or protect crops from pests .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-methoxy-2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5/c1-13-4-3(6(11)14-2)8-7(12)9-5(4)10/h1-2H3,(H2,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJYTNJDKMWYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=O)NC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




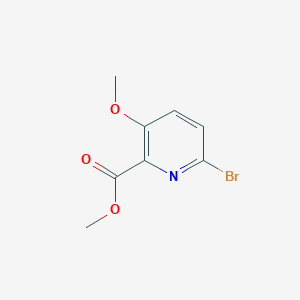
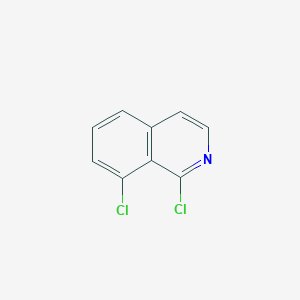
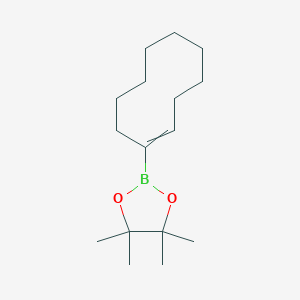
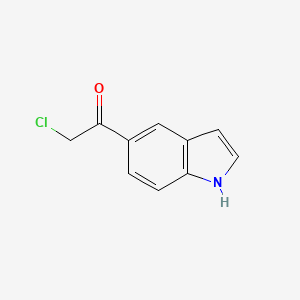

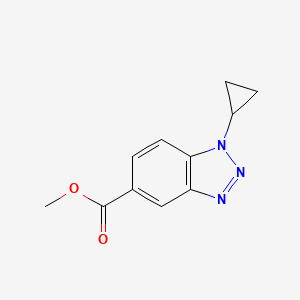

![6-Nitrothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427712.png)



